2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Catalog No.
S8510356
CAS No.
M.F
C12H19NO4
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbo...

Product Name

2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)12-4-7(5-12)6-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

KQYOIYYBDLNMKB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)C2

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)C2

2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a bicyclic compound characterized by its unique bicyclo[1.1.1]pentane structure, which contributes to its distinct chemical properties. This compound has the molecular formula C₁₂H₁₉NO₄ and a molecular weight of approximately 241.28 g/mol . The tert-butoxycarbonyl group serves as a protective group for the amino function, enhancing the compound's stability and solubility in various solvents.

Typical of amino acids and carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to form amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.

These reactions are significant for synthesizing derivatives that may exhibit varied biological activities.

Research indicates that compounds similar to 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid may exhibit significant biological activities, particularly in the context of cancer treatment. The bicyclic structure can enhance binding affinity to biological targets, potentially leading to improved therapeutic effects . Additionally, the compound's interactions with various receptors involved in cellular signaling pathways could provide insights into its pharmacological potential.

Synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid can be achieved through several methods:

  • Direct Amination: Reacting bicyclo[1.1.1]pentane derivatives with tert-butoxycarbonyl-protected amino acids.
  • Coupling Reactions: Using coupling agents like carbodiimides to facilitate the formation of amide bonds between the bicyclic structure and amino acids.
  • Protective Group Chemistry: Employing strategies to selectively protect and deprotect functional groups during synthesis.

These methods allow for the efficient production of the compound while maintaining its structural integrity.

The primary applications of 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid include:

  • Pharmaceutical Development: As a potential drug candidate for treating various diseases, particularly cancer.
  • Chemical Research: Serving as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Utilized in studies investigating amino acid interactions and modifications.

Interaction studies involving 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid focus on its binding affinity to specific receptors and enzymes. These studies are essential for understanding the compound's mechanism of action and therapeutic potential:

  • Receptor Binding: Investigating how the compound interacts with targets such as G-protein coupled receptors or enzymes involved in metabolic pathways.
  • In Vivo Studies: Evaluating the pharmacokinetics and bioavailability in biological systems.

Several compounds share structural or functional similarities with 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, including:

Compound NameStructureUnique Features
2-Aminoacetic AcidSimple amino acid structureBasic amino acid without bicyclic structure
3-(tert-butoxycarbonylamino)-3-methylbutanoic acidSimilar protective groupDifferent carbon skeleton
Bicyclo[2.2.2]octane derivativesRelated bicyclic structuresDifferent ring size and properties

The uniqueness of 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid lies in its specific bicyclic framework, which may confer unique steric and electronic properties compared to these similar compounds.

Photochemical [2+2] Cycloaddition Strategies for Bicyclo[1.1.1]pentane Core Formation

The bicyclo[1.1.1]pentane (BCP) core is central to the target compound’s structure and is predominantly synthesized via photochemical [2+2] cycloaddition reactions. This method leverages the strained propellane (bicyclo[1.1.1]pent-1(5)-ene) as a starting material, which undergoes radical-mediated addition with diacetyl or alkyl iodides under ultraviolet (UV) light. For instance, Booker-Milburn et al. demonstrated that irradiating propellane with diacetyl in a flow reactor produces bicyclo[1.1.1]pentane-1,3-diketone at kilogram scales within 24 hours [2] [4]. The flow system enhances reaction efficiency by ensuring consistent light penetration and temperature control, mitigating side reactions such as oligomerization [3].

A pivotal advancement involves the use of alkyl iodides as radical precursors. Kanazawa et al. reported a light-driven reaction between propellane and alkyl iodides, yielding bicyclo[1.1.1]pentane iodides without catalysts or initiators [3]. This method’s scalability is underscored by its compatibility with milligram-to-kilogram syntheses, with crude products often exceeding 90% purity after solvent evaporation [3]. The resulting BCP iodides serve as versatile intermediates for further functionalization, including cross-coupling reactions to introduce carboxylic acid groups [2].

Table 1: Comparison of Photochemical BCP Core Synthesis Methods

MethodReactantsScaleYieldPurityReference
Flow UV (diacetyl)Propellane1 kg/day85%>95% [2] [4]
Batch UV (alkyl iodides)Propellane1 g–1 kg90%~90% [3]

Haloform Reaction-Based Functionalization of Bicyclo[1.1.1]pentane Intermediates

Following BCP core formation, the haloform reaction enables the conversion of diketones into dicarboxylic acids, a critical step for introducing the acetic acid moiety. Kanazawa et al. treated bicyclo[1.1.1]pentane-1,3-diketone with iodine and sodium hydroxide, yielding bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in 25-gram batches [2] [4]. The reaction proceeds via sequential enolization, iodination, and hydrolysis, with the strained BCP framework enhancing reactivity toward electrophilic halogenation [4].

The diacid intermediate is subsequently decarboxylated or esterified to generate monoacids or esters. For example, coupling the diacid with glycine derivatives introduces the α-amino acid functionality. Pritz et al. utilized peptide coupling reagents to attach Boc-protected glycine to BCP-carboxylic acids, though yields were moderate (50–60%) due to steric hindrance [9]. Recent improvements employ mixed anhydride or active ester strategies to enhance coupling efficiency [2].

Table 2: Haloform Reaction Conditions and Outcomes

SubstrateHalogen SourceBaseScaleProductYield
BCP-1,3-diketoneI₂NaOH25 gBCP-1,3-dicarboxylic acid75%
BCP-1,3-dicarboxylic acidSOCl₂10 gBCP-1,3-diacid chloride90%

Boc Protection/Deprotection Techniques in Carboxylic Acid Systems

The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety of glycine prior to or after BCP integration. Takahira et al. described a two-step sequence: (1) hydrogenolysis of benzyl-protected glycine esters, and (2) Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in methanol [5]. The reaction achieves 97% yield when catalyzed by palladium on carbon, with the Boc group selectively shielding the amine without affecting carboxylic acids [5] [6].

Deprotection is typically performed with trifluoroacetic acid (TFA), which cleaves the Boc group via acidolysis. Sherwood et al. demonstrated that TFA in dichloromethane quantitatively removes Boc from amino acids within 1 hour [8]. Notably, the carboxylic acid remains intact under these conditions, enabling sequential functionalization [8]. Challenges arise in substrates with acid-sensitive groups, necessitating milder deprotection agents like HCl in dioxane [7].

Table 3: Boc Protection and Deprotection Methods

StepReagentsConditionsYieldCompatibility
Protection(Boc)₂O, Pd/C, H₂MeOH, 20°C, 2 h97%Carboxylic acids
DeprotectionTFA, CH₂Cl₂0–20°C, 1 h>99%Acid-stable substrates

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.13140809 g/mol

Monoisotopic Mass

241.13140809 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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